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molecular formula C9H8F3NO2S B8692535 4-Trifluoromethyl-2-vinyl-thiazole-5-carboxylic acid ethyl ester CAS No. 724464-71-5

4-Trifluoromethyl-2-vinyl-thiazole-5-carboxylic acid ethyl ester

Cat. No. B8692535
M. Wt: 251.23 g/mol
InChI Key: UFJLCNAQUOTLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933308B2

Procedure details

To a solution of thiazole IV (17.4 g, 57.3 mmol) in toluene (150 mL) was added tetrakis(triphenylphosphine)palladium(0) (1.32 g, 1.14 mmol), tributyl(vinyl)tin (18.4 mL, 63.0 mmol), and 2,6-di-t-butyl-4-methyl phenol (catalytic). This mixture was stirred at 120° C. in a sealed tube for 25 min. The mixture was then allowed to come to 25° C. Ethyl acetate (250 mL) was added and the mixture was washed with 1 N aqueous NaOH (2×150 mL), saturated aqueous NaCl (1×150 mL), dried over MgSO4 and concentrated in vacuo to give a brown oil. Purification by flash chromatography (silica, 0-10% ethyl acetate/hexane) gave the 2-vinyl thiazole III (11.0 g, 76%) as a yellow oil. 1H NMR (CDCl3, 300 MHz): δ 6.88 (dd, J=11.0, 17.6 Hz, 1H), 6.20 (d, J=17.6 Hz, 1H), 5.74 (d, J=11.0 Hz, 1H), 4.38 (q, J=7.2 Hz, 2H), 1.37 (t, J=7.1 Hz, 3H).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9](Br)=[N:8][C:7]=1[C:12]([F:15])([F:14])[F:13])=[O:5])[CH3:2].[CH2:16]([Sn](CCCC)(CCCC)C=C)[CH2:17]CC.C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.C(OCC)(=O)C>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([CH:16]=[CH2:17])=[N:8][C:7]=1[C:12]([F:15])([F:14])[F:13])=[O:5])[CH3:2] |^1:63,65,84,103|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)Br)C(F)(F)F
Name
Quantity
18.4 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.32 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 120° C. in a sealed tube for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to 25° C
WASH
Type
WASH
Details
the mixture was washed with 1 N aqueous NaOH (2×150 mL), saturated aqueous NaCl (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 0-10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)C=C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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